molecular formula C7H8ClN B1628228 3-(Chloromethyl)-4-methylpyridine CAS No. 45658-41-1

3-(Chloromethyl)-4-methylpyridine

Cat. No.: B1628228
CAS No.: 45658-41-1
M. Wt: 141.6 g/mol
InChI Key: MAHKASWECDVEMZ-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Heterocycles in Organic Synthesis

Pyridine, structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, is a basic heterocyclic organic compound. wikipedia.org This nitrogen atom imparts distinct characteristics to the ring, influencing its reactivity and physical properties. wikipedia.orgyoutube.com In organic synthesis, pyridines are utilized both as reagents and as key structural motifs. acsgcipr.orgwikipedia.org They can act as polar, basic, and relatively non-reactive solvents, facilitating various chemical transformations. wikipedia.org Furthermore, the pyridine ring itself can be functionalized through a variety of reactions, allowing for the introduction of different substituents and the construction of more elaborate molecular architectures. acsgcipr.orgorganic-chemistry.org The synthesis of the pyridine ring can be achieved through several methods, including the Hantzsch synthesis and reactions involving aldehydes and ammonia, although many industrial processes rely on the functionalization of pre-existing pyridine scaffolds. acsgcipr.orgslideshare.net

Importance of Chloromethylated Pyridine Scaffolds as Intermediates

Among the various classes of pyridine derivatives, chloromethylated pyridines are particularly valuable as synthetic intermediates. The chloromethyl group (-CH2Cl) is a reactive handle that can readily participate in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, including amines, thiols, and alkoxides, thereby expanding the molecular diversity accessible from a single precursor. This versatility makes chloromethylated pyridines crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, they are key components in the preparation of certain herbicides and insecticides.

Specific Research Focus on 3-(Chloromethyl)-4-methylpyridine

Within the family of chloromethylated pyridines, this compound has garnered specific research interest. This particular isomer serves as a critical intermediate in the synthesis of various fine chemicals and biologically active molecules. guidechem.compharmaffiliates.com Its utility stems from the specific arrangement of the chloromethyl and methyl groups on the pyridine ring, which influences its reactivity and the properties of the resulting derivatives.

A common synthetic route to this compound hydrochloride starts from 4-methylpyridine (B42270) (4-picoline). The process involves the oxidation of 4-methylpyridine to 4-picolinic acid, followed by esterification to methyl 4-picolinate. The ester is then reduced to 4-pyridinemethanol, which is subsequently chlorinated using an agent like thionyl chloride to yield the final product.

Positional Isomerism and Differential Reactivity within Chloromethylpyridines

The position of the chloromethyl group on the pyridine ring significantly impacts the compound's reactivity. The isomers, such as 2-(chloromethyl)pyridine, 3-(chloromethyl)pyridine (B1204626), and 4-(chloromethyl)pyridine, exhibit different electronic and steric properties. For example, the nitrogen atom in the pyridine ring is electron-withdrawing, which affects the electron density at the various carbon positions. youtube.com This, in turn, influences the susceptibility of the chloromethyl group to nucleophilic attack.

The reactivity of these isomers is also a key consideration in their synthetic applications. For instance, the synthesis of 2-substituted pyridines can be achieved through the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride. organic-chemistry.org The choice of starting isomer and reaction conditions allows for the regioselective synthesis of specific substituted pyridines.

The differential reactivity of chloromethylpyridine isomers is a fundamental aspect of their chemistry, enabling chemists to design and execute specific synthetic strategies to access a wide range of pyridine-containing target molecules.

Interactive Data Tables

Below are interactive tables summarizing key data for the chemical compounds discussed.

Table 1: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound45658-41-1C7H8ClN141.60
This compound hydrochloride1465-19-6C7H9Cl2N178.06
4-Methylpyridine108-89-4C6H7N93.13
3-Methylpyridine (B133936)108-99-6C6H7N93.13
3-(Chloromethyl)pyridine3099-31-8C6H6ClN127.57
3-(Chloromethyl)pyridine hydrochloride6959-48-4C6H7Cl2N164.03
4-(Chloromethyl)pyridine hydrochloride1822-51-1C6H6ClN · HCl164.04
3-Chloro-4-methylpyridine72093-04-0C6H6ClN127.57
4-(Chloromethyl)-3-methylpyridine hydrochloride117934-36-8C7H8ClN · HCl178.06
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride153259-31-5C11H17Cl2NO2266.16
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride86604-74-2C8H11Cl2NO208.08

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKASWECDVEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559065
Record name 3-(Chloromethyl)-4-methylpyridine
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Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45658-41-1
Record name 3-(Chloromethyl)-4-methylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-4-methylpyridine
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Advanced Reaction Chemistry and Mechanistic Investigations of 3 Chloromethyl 4 Methylpyridine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group of 3-(chloromethyl)-4-methylpyridine is susceptible to nucleophilic substitution reactions, a fundamental transformation in organic synthesis. In these reactions, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. This process allows for the introduction of a wide variety of functional groups onto the pyridine (B92270) scaffold.

The reactivity of the chloromethyl group is influenced by the electron-withdrawing nature of the pyridine ring. Pyridines with leaving groups at the 2 and 4 positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org However, nucleophilic additions at the 3-position are generally slower due to the inability to delocalize the resulting negative charge onto the nitrogen heteroatom. quimicaorganica.org Despite this, the chloromethyl group at the 3-position provides a reactive site for SN2-type reactions.

Reactivity Patterns and Influence of Pyridine Ring Substituents

Conversely, electron-donating groups can increase the electron density of the ring, potentially facilitating certain reactions. The electronic influence of substituents is a critical factor in controlling the regioselectivity and rate of substitution reactions. In nucleophilic aromatic substitution (SNAr) reactions of N-methylpyridinium compounds, the reactivity order is significantly affected by the substituent, with cyano-substituted substrates showing much greater reactivity than their halogenated counterparts. nih.gov This is attributed to the influence of the electron-withdrawing cyano group in the deprotonation step of the reaction mechanism. nih.gov

The position of the substituent also plays a crucial role. While pyridines with leaving groups at the 2 and 4-positions are highly reactive towards nucleophiles, substitution at the 3-position is less favored due to electronic factors. quimicaorganica.orguoanbar.edu.iq The stability of the intermediate carbanions formed during nucleophilic attack determines the preferred position of substitution, with positions 2 and 4 being more electron-deficient and thus more susceptible to attack. uoanbar.edu.iq

Cross-Coupling Reactions Involving Chloromethylpyridine Moieties

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in such reactions, where the chloromethyl group acts as an electrophilic partner. These reactions are typically catalyzed by transition metals, most commonly palladium. youtube.com The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Efficiency and Scope in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. youtube.com While traditionally used for C(sp²)–C(sp²) bond formation, recent advancements have expanded its scope to include C(sp²)–C(sp³) couplings. nih.gov In the context of this compound, the chloromethyl group can serve as the electrophilic partner, coupling with a variety of organoboron reagents.

The efficiency of the Suzuki-Miyaura reaction is dependent on several factors, including the choice of catalyst, ligand, base, and solvent. youtube.commdpi.com For the coupling of aryl chlorides, which are generally less reactive than bromides or iodides, the use of specialized ligands is often necessary to achieve good yields. ucla.eduresearchgate.net The reaction of this compound in Suzuki-Miyaura couplings would allow for the introduction of various aryl and vinyl groups at the methylene (B1212753) position, leading to a diverse range of substituted pyridine derivatives. The reaction conditions, such as the choice of palladium precursor and phosphine (B1218219) ligand, can significantly impact the yield and selectivity of the desired product. psu.edu For instance, the use of Pd(OAc)₂ with a suitable phosphine ligand like RuPhos in a mixed solvent system has been shown to be effective for the cross-coupling of aryl halides with organoboron reagents. psu.edu

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / RuPhos-MeOH/H₂O8094
Pd(dba)₂ / PPh₃K₃PO₄1,4-Dioxane70-80Good

Intramolecular Cyclization and Annulation Chemistry

The reactive nature of the chloromethyl group in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. When a suitable nucleophilic moiety is present elsewhere in the molecule, an intramolecular nucleophilic substitution can occur, leading to the formation of a new ring.

For example, if a derivative of this compound contains a nucleophilic group such as an amine or a thiol at an appropriate position, intramolecular cyclization can lead to the formation of bicyclic or polycyclic structures containing the pyridine ring. The efficiency and regioselectivity of these cyclization reactions are governed by factors such as the length and flexibility of the tether connecting the nucleophile and the electrophilic chloromethyl group, as well as the nature of the nucleophile itself.

Mechanistic Pathways of Pyridine Ring Transformations and Functionalization

The pyridine ring itself can undergo various transformations and functionalizations. While electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, nucleophilic-type ring transformations offer an alternative pathway for its modification. uoanbar.edu.iqnih.gov These reactions often involve the initial attack of a nucleophile on the pyridine ring, leading to a ring-opened intermediate, which can then undergo rearrangement or react with another species to form a new ring system. nih.gov

A key strategy to alter the reactivity of the pyridine ring is through N-oxidation. organic-chemistry.orgyoutube.com The resulting pyridine N-oxide exhibits different electronic properties compared to the parent pyridine, which can be exploited for selective functionalization.

Role of Pyridine N-Oxide Intermediates in Directed Reactivity

The formation of a pyridine N-oxide from this compound can significantly alter the reactivity of the molecule. The N-oxide group is strongly electron-withdrawing, which further deactivates the pyridine ring towards electrophilic attack but activates the positions ortho and para to the nitrogen for nucleophilic attack. youtube.com

This altered reactivity can be harnessed for directed functionalization. For example, the N-oxide can direct nucleophilic substitution to the 2- or 6-positions of the pyridine ring. organic-chemistry.org Furthermore, the N-oxide can be used to facilitate reactions at the methyl group at the 4-position. The synthesis of 3-methylpyridine (B133936) N-oxide has been studied, and reaction conditions can be optimized to achieve high yields. researchgate.net The N-oxide can subsequently be removed through reduction, restoring the pyridine ring. youtube.com This strategy of using the N-oxide as a temporary directing group provides a powerful tool for the synthesis of specifically substituted pyridine derivatives that would be difficult to access directly. organic-chemistry.orgyoutube.com

PrecursorReagentProduct
3-MethylpyridinePotassium Permanganate (B83412)3-Picolinic Acid
3-Picolinic AcidMethanol (B129727)Methyl Pyridine-3-carboxylate
Methyl Pyridine-3-carboxylateReducing Agent3-Pyridinemethanol
3-PyridinemethanolThionyl Chloride3-(Chloromethyl)pyridine (B1204626) hydrochloride

Applications of 3 Chloromethyl 4 Methylpyridine in Contemporary Chemical Science

Role as a Key Building Block in Pharmaceutical Synthesis

The structural framework of 3-(Chloromethyl)-4-methylpyridine is of significant interest in medicinal chemistry. The pyridine (B92270) core is a common feature in many biologically active compounds, and the ability to readily functionalize molecules via its chloromethyl group makes it a crucial intermediate in the synthesis of various therapeutic agents.

Intermediate in Proton Pump Inhibitor (PPI) Development

Proton pump inhibitors (PPIs) are a class of drugs that profoundly reduce gastric acid production by irreversibly inhibiting the stomach's H+/K+ ATPase proton pump. pharmaffiliates.com The chemical structure of many leading PPIs is based on a substituted benzimidazole (B57391) moiety linked to a pyridine ring. The synthesis of these drugs often involves the condensation of a 2-mercaptobenzimidazole (B194830) derivative with a reactive chloromethylpyridine.

While various substituted chloromethylpyridines are used depending on the target PPI, the fundamental reaction pathway highlights the importance of this class of intermediates. For instance, the widely used PPI Pantoprazole is synthesized by condensing 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a corresponding chloromethylpyridine intermediate. bioline.org.br Product catalogs from chemical suppliers explicitly list this compound as an intermediate for Pantoprazole. bioline.org.br This underscores its role as a key starting material for assembling the final active pharmaceutical ingredient. The general synthesis scheme involves the formation of a thioether linkage, which is subsequently oxidized to the active sulfoxide (B87167) form of the drug.

Table 1: Pyridine Intermediates in the Synthesis of Common Proton Pump Inhibitors

Proton Pump InhibitorCorresponding Pyridine Intermediate
Pantoprazole2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
Omeprazole2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
Lansoprazole2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Rabeprazole2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

This table illustrates the common structural motif of a chloromethylpyridine derivative required for the synthesis of various widely used PPIs.

Precursor for Anti-inflammatory Agents

The pyridine nucleus is a common scaffold found in many compounds investigated for anti-inflammatory properties. The reactive nature of the chloromethyl group in this compound makes it a suitable candidate for synthesizing novel derivatives for potential use as anti-inflammatory drugs. However, a review of current scientific literature does not show extensive documentation of this compound as a direct precursor in the synthesis of commercially available anti-inflammatory agents. Its potential in this area remains a subject for further research and development within medicinal chemistry.

Scaffolds for Antihistamine Synthesis

Pyridine derivatives have been foundational in the development of various generations of antihistamines. Research into new H1-antihistaminic agents has involved the synthesis of complex heterocyclic systems incorporating a pyridine ring. For example, novel quinazolin-5-one derivatives containing a pyridin-4-yl moiety have been synthesized and shown to exhibit potent antihistaminic activity with reduced sedative side effects. google.com Although these specific compounds were derived from 4-aminopyridine, the study highlights the importance of the pyridine scaffold in this therapeutic class. google.com While direct synthesis routes starting from this compound are not prominently featured in published research, its structure represents a viable backbone for the design and synthesis of new potential antihistamine candidates.

Utility in Agrochemical and Fine Chemical Production

In the agrochemical sector, pyridine-based compounds are crucial for developing modern pesticides, including herbicides and insecticides, known for high efficacy and targeted action. Chlorinated and fluorinated derivatives of methylpyridines are particularly important intermediates. scirp.org These compounds serve as foundational "building blocks" for creating more complex active ingredients. The chloromethyl group provides a reactive handle to link the pyridine core to other chemical moieties, enabling the synthesis of a diverse range of potential agrochemicals. While specific, large-scale commercial pesticides derived directly from this compound are not widely publicized, its role as a fine chemical intermediate is well-established within the industry for research and development of new crop protection agents.

Exploration in Materials Science and Polymer Chemistry

The application of pyridine-containing molecules in materials science is a growing field of interest due to the unique electronic and coordination properties of the pyridine ring. These properties can be imparted to polymers, leading to materials with novel functionalities.

Formation of Functionalized Polymers and Grafts

The reactive chloromethyl group of this compound makes it a prime candidate for use as a monomer in polymerization reactions or as an agent for modifying existing polymers. It can theoretically be used in graft polymerization, where polymer chains are chemically attached to a main polymer backbone to alter its properties. bldpharm.com For instance, the chloromethyl group can initiate the polymerization of other monomers or attach to a pre-formed polymer chain through nucleophilic substitution. This would result in a polymer functionalized with 4-methyl-3-pyridyl groups, which could be used to influence properties like adhesion, thermal stability, or metal ion chelation. Despite this potential, specific examples and detailed research findings on the use of this compound in polymer synthesis are not extensively available in peer-reviewed literature, with its mention largely confined to chemical supplier catalogs as a "material building block". bldpharm.com

Design and Synthesis of Biologically Active Derivatives

The chemical reactivity of this compound, particularly its hydrochloride salt, establishes it as a pivotal building block in the design and synthesis of a wide array of biologically active derivatives. The core of its utility lies in the electrophilic nature of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the strategic attachment of the 4-methylpyridine (B42270) moiety to various molecular scaffolds, a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target binding affinity.

The design of new derivatives often centers on using this compound as a versatile electrophile. The pyridine ring itself is a key pharmacophore in many bioactive molecules, and the specific substitution pattern of this precursor allows for the targeted synthesis of complex molecules. The chloromethyl group at the 3-position enables the introduction of diverse functional groups through reaction with a wide range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

A significant area of application is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. Although not a direct one-to-one synthesis, the structural motif of chloromethylpyridines is central to the synthesis of blockbuster antiulcer agents like omeprazole. For instance, the related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a well-known intermediate in the production of omeprazole. chemicalbook.com Similarly, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is a key intermediate in the synthesis of pantoprazole. google.com The synthesis strategy involves the coupling of these chloromethylpyridine derivatives with a benzimidazole thiol, demonstrating the crucial role of the reactive chloromethyl group in constructing the final active pharmaceutical ingredient.

Another prominent example of its application is in the development of antiviral agents. The 4-methylpyridine core is a key structural component of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the management of HIV/AIDS. A patented synthetic route describes the preparation of 3-amino-4-methylpyridine, a crucial intermediate for Nevirapine, starting from 3-chloro-4-methylpyridine. google.com In this synthesis, the chloro group is displaced by an amino group, showcasing a direct conversion to a key pharmaceutical precursor.

Furthermore, research has pointed towards the use of 3-(chloromethyl)pyridine (B1204626) hydrochloride as a synthetic intermediate for derivatives that act as Polo-like kinase 4 (PLK4) inhibitors. guidechem.com PLK4 is a critical regulator of centriole duplication, and its inhibition is a target for anticancer therapies. The synthesis involves N-alkylation reactions where 3-(chloromethyl)pyridine hydrochloride is reacted with various nitrogen-containing heterocyclic compounds such as tetrahydropyrrole, piperidine, and morpholine (B109124) to generate N-(3-pyridinylmethyl) derivatives. guidechem.com

The following table summarizes key derivatives and intermediates synthesized using chloromethylpyridine compounds, highlighting the versatility of this chemical scaffold.

Starting Material/IntermediateReagent/Reaction TypeProduct/Derivative ClassBiological Relevance/Application
3-Chloro-4-methylpyridineAmmonia, Copper Sulfate3-Amino-4-methylpyridineIntermediate for Nevirapine (Anti-AIDS) google.com
3-(Chloromethyl)pyridine hydrochlorideNitrogen heterocycles (e.g., morpholine)N-(3-pyridinylmethyl) derivativesIntermediates for PLK4 inhibitors (Anticancer) guidechem.com
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl2-mercaptobenzimidazole derivativeOmeprazoleProton Pump Inhibitor (Antiulcer) chemicalbook.com
2-Chloromethyl-3,4-dimethoxy pyridine HCl2-mercaptobenzimidazole derivativePantoprazoleProton Pump Inhibitor (Antiulcer) google.com

The synthesis of these derivatives underscores a fundamental principle in medicinal chemistry: the use of reactive, well-defined building blocks to assemble complex molecules with specific biological functions. The consistent use of chloromethylpyridines in the synthesis of a diverse range of therapeutic agents confirms the importance and adaptability of this compound and its structural relatives in the design of modern pharmaceuticals.

Theoretical and Computational Chemistry Studies on 3 Chloromethyl 4 Methylpyridine

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyridine (B92270) derivatives, methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), are commonly used to accurately predict geometric parameters.

Quantum chemical calculations yield optimized bond lengths and angles that are in close agreement with experimental data, often obtained from X-ray diffraction (XRD). For example, in a computational study of the closely related 4-chloromethyl pyridine hydrochloride, the calculated bond lengths for the pyridine ring are typically in the range of 1.39 Å to 1.40 Å. The C-C bond connecting the chloromethyl group to the pyridine ring is slightly longer, around 1.49 Å, due to the influence of the attached chlorine atom.

Bond angles are also accurately predicted. The internal angles of the pyridine ring deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen atom. For instance, the C-N-C angle is calculated to be around 117°, while the C-C-N angles are larger at approximately 123°. The angles within the chloromethyl group, such as Cl-C-H, are close to the tetrahedral angle of 109.5°, though they can be distorted by steric and electronic effects.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Chloromethyl Pyridine Derivative Computed at the B3LYP/6-311++G(d,p) Level (Note: Data is illustrative for a closely related isomer, 4-chloromethyl pyridine hydrochloride, as a detailed published study on the 3-(Chloromethyl)-4-methylpyridine isomer is not available.)

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (ring)1.39 - 1.40C-N-C117
C-N1.34C-C-N123
C-C (side chain)1.49C-C-C (ring)117 - 118
C-Cl1.79C-C-Cl111
C-H (ring)1.08Cl-C-H105
C-H (side chain)1.09H-C-H109
This table is interactive. You can sort and filter the data.

These optimized geometries serve as the foundation for all subsequent computational analyses, including electronic structure and spectroscopic predictions.

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a quantitative picture of the Lewis structure and intramolecular interactions.

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with this delocalization indicates the strength of the interaction.

For pyridine derivatives, significant interactions involve the delocalization of electron density from the nitrogen lone pair (n) and the π-bonds of the ring into the antibonding orbitals (π) of the ring. These π → π and n → π* transitions are fundamental to the electronic structure and stability of the molecule. The chloromethyl substituent also participates in hyperconjugation, where electrons from C-H or C-C sigma bonds delocalize into empty orbitals, further stabilizing the molecule.

The electron density distribution reveals how electrons are shared between atoms and is crucial for understanding a molecule's polarity and reactivity. This distribution can be analyzed through methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA), which assign partial charges to each atom.

In this compound, the nitrogen atom is the most electronegative, leading to a significant accumulation of negative charge, making it a nucleophilic center. The carbon atoms in the pyridine ring have varying charges; those adjacent to the nitrogen are typically more positive. The chlorine atom also carries a substantial negative charge due to its high electronegativity, while the carbon atom of the chloromethyl group becomes more positive as a result.

This charge distribution influences the molecule's dipole moment, polarizability, and how it interacts with other molecules and electric fields.

Reactivity Prediction and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool for predicting chemical reactivity. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the nitrogen atom's lone pair.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack. Positive regions are typically found around the hydrogen atoms.

Green/Yellow Regions: Represent areas of near-zero potential.

The MEP map provides a clear, intuitive picture of where a molecule is most likely to interact with electrophiles and nucleophiles, guiding the understanding of its reaction mechanisms.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various types of spectra, which can then be compared with experimental results to confirm the molecular structure and understand the origin of spectral features.

For vibrational spectroscopy (FT-IR and Raman), DFT calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental FT-IR spectra. For instance, characteristic peaks for C-H stretching, C=C and C=N ring stretching, and C-Cl stretching can be precisely assigned.

For electronic spectroscopy, Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For pyridine derivatives, the main absorptions in the UV region are typically due to π → π* transitions within the aromatic ring. The calculated absorption maxima (λmax) and oscillator strengths can be directly compared to experimental spectra, confirming the electronic structure. In a study on a related isomer, experimental UV absorption peaks at 243 nm and 283 nm were attributed to these π → π* transitions.

Advanced Computational Methods for Reaction Mechanism Elucidation

Beyond static properties, computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways.

For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, DFT methods can be employed to calculate the activation energies and reaction enthalpies. For example, in the reaction with an amine, a computational study would involve:

Geometry Optimization: Optimizing the structures of the reactants, the transition state, any intermediates, and the products.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Barrier Calculation: The energy difference between the transition state and the reactants gives the activation energy, which is crucial for understanding the reaction kinetics.

These studies can also model the effect of different solvents on the reaction mechanism, providing a comprehensive understanding of the molecule's reactivity in various chemical environments.

Toxicological Investigations and Laboratory Safety Management of 3 Chloromethyl 4 Methylpyridine

In Vitro and In Vivo Toxicology Assessments

Toxicological assessments of 3-(Chloromethyl)-4-methylpyridine have been conducted through both in vitro (laboratory-based) and in vivo (animal-based) studies to determine its potential for causing harm.

Mutagenicity Testing (e.g., Salmonella typhimurium Assay)

Mutagenicity testing aims to identify substances that can cause changes in the genetic material of an organism. The Salmonella typhimurium assay, also known as the Ames test, is a widely used method for this purpose. ecfr.gov

Research has shown that 3-(chloromethyl)pyridine (B1204626), a closely related compound, exhibits mutagenic activity in the Salmonella typhimurium assay. nih.gov This positive result was observed both with and without the presence of a rat-liver metabolic activation system (S9). nih.gov The S9 fraction is used to simulate the metabolic processes that occur in the liver, which can sometimes convert a non-mutagenic substance into a mutagenic one. epa.gov The finding that 3-(chloromethyl)pyridine is mutagenic even without metabolic activation suggests it is a direct-acting mutagen. nih.gov

The assay works by using special strains of Salmonella typhimurium that have a pre-existing mutation preventing them from producing the essential amino acid histidine. ecfr.gov When these bacteria are exposed to a mutagen, some can undergo a reverse mutation, regaining the ability to synthesize histidine and thus grow on a histidine-deficient medium. ecfr.gov The number of these revertant colonies is then counted to determine the mutagenic potential of the test substance. epa.gov

Table 1: Mutagenicity of Halogenated Pyridines in Salmonella typhimurium Assay

Compound Metabolic Activation (S9) Result
2-Chloropyridine With Positive
2-Fluoropyridine With Equivocal
2-Chloromethyl pyridine (B92270) With and Without Positive

Source: Claxton et al., 1987 nih.gov

Systemic Toxicity Studies in Animal Models (e.g., Rodent Bioassays)

Systemic toxicity studies in animal models, such as rodent bioassays, are crucial for understanding the potential adverse effects of a substance on the entire body after repeated exposure over a significant portion of the animal's lifespan. nih.gov These studies help to identify target organs for toxicity and to determine the carcinogenic potential of a chemical. toxplanet.comnih.gov

A bioassay of 3-(chloromethyl)pyridine hydrochloride, a salt form of a similar compound, was conducted in rats and mice to evaluate its carcinogenicity. toxplanet.com The results indicated that under the conditions of the test, 3-(chloromethyl)pyridine hydrochloride was carcinogenic in both male and female rats and mice, causing tumors in the stomach. toxplanet.com

The Carcinogenic Potency Database (CPDB) provides a standardized measure of carcinogenic potency, the TD50, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in half of the test animals that would have remained tumor-free at zero dose. toxplanet.com

Table 2: Carcinogenicity of 3-(Chloromethyl)pyridine Hydrochloride in Rodents

Species Sex Target Site TD50 (mg/kg/day)
Rat Male Stomach 433
Rat Female No Positive -
Mouse Male Stomach 229m

Source: Carcinogenic Potency Database toxplanet.com

Acute Toxicity Profiles (Oral, Dermal, Inhalation)

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. These studies are typically conducted via oral, dermal (skin), and inhalation routes.

For related pyridine compounds, acute toxicity data indicates potential for harm. For instance, 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride is classified as harmful if swallowed. nih.gov Similarly, other pyridine derivatives are noted as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. chemstock.aesigmaaldrich.com

While specific LD50 (lethal dose, 50%) values for this compound were not found in the search results, the general toxicity profile of similar compounds suggests that it should be handled with care.

Hazard Identification and Risk Assessment in Research Settings

Proper hazard identification and risk assessment are fundamental to ensuring safety in a laboratory environment where chemicals like this compound are handled. echemi.comnj.gov

Classification of Potential Hazards (e.g., Irritant, Corrosive)

Based on available data for similar compounds, this compound and its hydrochloride salt are classified with several hazards. These classifications are based on guidelines from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). lgcstandards.comfishersci.com

Potential hazard classifications include:

Acute Toxicity: Harmful if swallowed. nih.govlgcstandards.comfishersci.com

Skin Corrosion/Irritation: Causes skin irritation. nih.govlgcstandards.comfishersci.com Some related compounds are classified as causing severe skin burns. missouri.edu

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage. nih.govlgcstandards.comfishersci.com This can range from irritation to severe burns and irreversible eye damage. missouri.edu

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. nih.govlgcstandards.comfishersci.com

Table 3: GHS Hazard Classifications for Related Pyridine Compounds

Hazard Class Classification
Acute Toxicity, Oral Harmful if swallowed
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Eye Irritation Causes serious eye irritation/damage

Sources: PubChem, LGC Standards, Fisher Scientific nih.govlgcstandards.comfishersci.com

Symptoms of Exposure (e.g., Irritation of Skin, Eyes, Respiratory Tract)

Exposure to this compound and related compounds can lead to a range of symptoms, primarily affecting the areas of direct contact. echemi.comservice.gov.uk

Inhalation: Breathing in vapors or dust can irritate the nose, throat, and respiratory tract, leading to coughing and wheezing. chemstock.aenj.gov In some cases, it may cause asthma-like symptoms that can persist long after exposure ceases. chemstock.ae

Skin Contact: Direct contact with the skin can cause irritation, redness, and in some cases, chemical burns. nih.govnj.govmissouri.edu Prolonged or repeated contact may lead to dermatitis. chemstock.ae

Eye Contact: Contact with the eyes is likely to cause serious irritation, pain, swelling, and tearing. nj.govservice.gov.uk Depending on the concentration and duration of exposure, it could lead to severe eye damage. nih.gov

Ingestion: If swallowed, it may cause gastrointestinal upset. service.gov.uk

It is important to seek immediate medical attention if any of these symptoms occur after potential exposure. echemi.com

Best Practices for Safe Handling and Storage in Research Laboratories

Proper handling and storage procedures are critical for preventing accidental exposure and maintaining the integrity of this compound.

A comprehensive personal protective equipment (PPE) protocol is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes. echemi.com For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. echemi.com The type of respirator and cartridge should be selected based on the potential airborne concentration and the specific properties of the chemical.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Equipment Purpose
Eye/Face Tightly fitting safety goggles, Face shieldProtects against chemical splashes and aerosols. echemi.com
Skin Chemical-resistant gloves, Lab coat/coverallsPrevents direct skin contact with the chemical. echemi.com
Respiratory Full-face respiratorProtects against inhalation of vapors or aerosols. echemi.com

Engineering controls are designed to isolate or remove the hazard at its source, providing a primary layer of protection.

Fume Hoods: All work with this compound that may generate vapors, dust, or aerosols should be conducted in a properly functioning chemical fume hood. cornell.edugatech.edu Fume hoods work by drawing air away from the user, preventing the inhalation of hazardous substances. gatech.edu The face velocity of the fume hood should be maintained within an optimal range, typically 80-120 feet per minute, to ensure effective containment. sfasu.edu

Closed Systems: For larger-scale operations or when handling highly concentrated forms of the compound, the use of closed systems is recommended. These systems are designed to contain the chemical throughout the entire process, minimizing the potential for release into the laboratory environment.

Local Exhaust Ventilation (LEV): In situations where a full fume hood is not practical, local exhaust ventilation, such as snorkels or canopy hoods, can be used to capture emissions at the point of generation. cornell.edu

Ventilated Storage: Containers of this compound should be stored in a well-ventilated area, away from heat and sources of ignition. echemi.comfishersci.com Ventilated storage cabinets can provide an additional layer of safety. cornell.edu

Table 2: Engineering Controls for this compound

Control Type Description Function
Chemical Fume Hood A ventilated enclosure that draws air and contaminants away from the user. gatech.eduPrimary protection against inhalation of hazardous vapors and dusts. cornell.edu
Closed System An apparatus designed to contain the chemical throughout a process.Minimizes the release of the chemical into the laboratory.
Local Exhaust Ventilation A system that captures contaminants at or near their source. cornell.eduProvides targeted ventilation for specific tasks. cornell.edu
Ventilated Storage Cabinets or areas with dedicated ventilation. cornell.eduSafely stores chemicals and prevents the buildup of hazardous vapors. echemi.comfishersci.com

Emergency Response Procedures for Accidental Release

In the event of an accidental release of this compound, a swift and organized response is crucial to mitigate potential harm to personnel and the environment.

The "Three Cs" of spill response—Control, Contain, and Clean Up—provide a framework for managing a chemical spill effectively. spillpro.com.au

Control the Spill: The first priority is to stop the release of the chemical at its source, if it is safe to do so. spillpro.com.au

Contain the Spill: Prevent the spill from spreading by creating a dike around the spill using absorbent materials like vermiculite, cat litter, or spill pillows. acs.org For liquid spills, work from the outside edges toward the center to absorb the material. acs.org

Clean Up the Spill: Once the spill is contained and absorbed, the contaminated material should be collected and placed in a suitable, sealed container for disposal. echemi.com All sources of ignition should be removed, and spark-proof tools should be used during cleanup. echemi.com The spill area should be decontaminated, and all cleanup materials should be disposed of as hazardous waste according to institutional and local regulations. acs.org

Immediate and appropriate first aid is critical in the event of an exposure to this compound. echemi.com

Inhalation: If inhaled, the individual should be moved to fresh air immediately. echemi.com If breathing is difficult, oxygen should be administered. If breathing has stopped, artificial respiration should be provided, and medical attention should be sought immediately. echemi.com Mouth-to-mouth resuscitation should be avoided if the substance was ingested or inhaled. echemi.com

Skin Contact: Contaminated clothing should be removed immediately, and the affected skin should be washed thoroughly with soap and plenty of water. echemi.com Medical attention should be sought. echemi.com

Eye Contact: In case of eye contact, rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. echemi.comfishersci.com Immediate medical attention is necessary. echemi.com

Ingestion: If swallowed, rinse the mouth with water. echemi.com Do not induce vomiting. echemi.com Never give anything by mouth to an unconscious person and seek immediate medical assistance. echemi.com

Table 3: First Aid for this compound Exposure

Exposure Route Immediate Action
Inhalation Move to fresh air, provide oxygen or artificial respiration if needed, seek medical attention. echemi.com
Skin Contact Remove contaminated clothing, wash affected area with soap and water, seek medical attention. echemi.com
Eye Contact Rinse eyes with water for at least 15 minutes, seek immediate medical attention. echemi.comfishersci.com
Ingestion Rinse mouth with water, do not induce vomiting, seek immediate medical attention. echemi.com

Environmental Fate and Disposal Considerations in Research Contexts

The environmental impact of this compound must be considered, and proper disposal procedures are mandatory.

Discharge of this chemical into the environment, including drains, must be avoided. echemi.com All waste containing this compound, including contaminated absorbent materials from spills, should be collected in suitable, closed, and properly labeled containers. echemi.comacs.org Disposal of this chemical waste must be carried out in accordance with all applicable federal, state, and local environmental regulations. fishersci.com Research laboratories should have a designated hazardous waste management program to handle the disposal of such chemicals. acs.org

Waste Minimization and Responsible Chemical Waste Disposal

The effective management of chemical waste is a critical aspect of laboratory safety and environmental protection. For this compound, a compound utilized in chemical synthesis, a comprehensive strategy for waste minimization and disposal is essential. This involves careful planning, adherence to regulatory guidelines, and the implementation of best practices to reduce the environmental footprint.

Waste generated from processes involving this compound should be considered hazardous. As such, it is imperative to collect and contain this waste in suitable, closed, and properly labeled containers to await disposal. These containers should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

Several methods are employed for the disposal of pyridine-containing waste, which can be adapted for this compound. These include:

Incineration: High-temperature incineration is a common and effective method for the destruction of pyridine and its derivatives. This process breaks down the compound into less harmful substances.

Adsorption: Activated carbon and other specialized resins can be used to adsorb pyridine compounds from wastewater, effectively removing them from the liquid phase for subsequent disposal or regeneration.

Advanced Oxidation Processes (AOPs): Techniques such as Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can be used to chemically degrade pyridine and other organic pollutants in wastewater. researchgate.net Research on the treatment of wastewater containing pyridine has shown that AOPs can achieve a significant reduction in chemical oxygen demand (COD), indicating effective degradation of the organic pollutants. researchgate.net

Biodegradation: Studies have shown that certain microorganisms can degrade pyridine and its derivatives. nih.gov While specific studies on this compound are limited, research on related compounds like 3-methylpyridine (B133936) has identified bacterial strains capable of using it as a carbon and nitrogen source, breaking it down into carbon dioxide, water, and ammonia. nih.gov This suggests that bioremediation could be a potential future avenue for treating waste streams containing this compound.

In a study focused on a green metric evaluation for the synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, the E-factor (a measure of waste generated per unit of product) was assessed. orientjchem.org The study highlighted that certain steps in the synthesis, such as the oxidation of thiomethyl pyridine-N-oxide, had a very low E-factor, indicating less waste generation. orientjchem.org This type of analysis is crucial for developing more sustainable and environmentally friendly synthetic routes, which is a key aspect of waste minimization.

The following table summarizes the types of waste that may be generated and the recommended disposal methods:

Waste TypeRecommended Disposal Method
Concentrated Liquid Waste High-temperature incineration in a licensed facility.
Contaminated Solid Waste (e.g., gloves, absorbent materials) Incineration or secure landfilling in accordance with local regulations.
Dilute Aqueous Waste Treatment via advanced oxidation processes or adsorption prior to discharge.
Empty Containers Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container as per regulations.

Prevention of Environmental Discharge

Preventing the release of this compound into the environment is a primary goal of responsible chemical management. This requires a multi-faceted approach that encompasses engineering controls, operational procedures, and emergency preparedness.

Engineering Controls:

Closed Systems: Whenever feasible, reactions involving this compound should be conducted in closed systems to prevent the escape of vapors and aerosols.

Fume Hoods: All handling of the compound should take place within a properly functioning chemical fume hood to capture any potential emissions.

Secondary Containment: Storage areas and reaction setups should have secondary containment to capture any spills or leaks, preventing them from entering drains or soil.

Operational Procedures:

Regular Inspections: Regular inspection of containers, reaction vessels, and transfer lines for signs of wear or leaks is crucial.

Spill Response Plan: A clear and well-rehearsed spill response plan should be in place. This includes having appropriate absorbent materials readily available and ensuring personnel are trained in their use.

Inventory Management: Maintaining an accurate inventory of the chemical helps to prevent over-ordering and the generation of excess, unused material that will eventually require disposal.

Environmental Fate Considerations:

The environmental fate of a chemical dictates its behavior and persistence if released. For chlorinated pyridines, their behavior in the environment is influenced by factors such as water solubility, soil adsorption, and susceptibility to degradation. Studies on chlorinated pyridines suggest that they can be resistant to degradation. researchgate.net The presence of the chlorine atom can increase the persistence of the molecule in the environment. researchgate.net

Biodegradation studies on related compounds offer some insight. For instance, the biodegradability of pyridine derivatives can be significantly altered by the nature and position of substituents on the pyridine ring. researchgate.net While some methylpyridines are biodegradable, chlorination can make them more resistant to microbial breakdown. researchgate.net This underscores the importance of preventing any discharge into the environment, as natural attenuation may be slow.

In the event of an accidental release, immediate action must be taken to contain the spill and prevent it from reaching waterways or soil. The contaminated area should be decontaminated, and all waste generated from the cleanup must be disposed of as hazardous waste.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Chloromethyl)-4-methylpyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For regioselective chloromethylation, temperature and catalyst choice (e.g., AlCl₃ vs. FeCl₃) significantly impact positional isomer formation. For example, AlCl₃ favors substitution at the 3-position due to steric and electronic effects, while FeCl₃ may lead to competing side products like 2-chloro derivatives. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
  • Data Insight : NMR (¹H/¹³C) and GC-MS are critical for confirming regiochemistry. For instance, the methyl group at the 4-position shows a distinct singlet (~δ 2.3 ppm in CDCl₃), while the chloromethyl group (CH₂Cl) appears as a triplet (~δ 4.5 ppm) .

Q. How can researchers characterize and distinguish this compound from its structural isomers?

  • Methodological Answer : Use spectroscopic and chromatographic techniques:

  • Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 157.6 (for C₇H₈ClN) confirms the molecular weight. Fragmentation patterns (e.g., loss of Cl⁻) differentiate isomers.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve positional isomers (retention times vary by ~0.5–1.0 min).
  • X-ray Crystallography : Single-crystal analysis (if available) provides definitive structural proof .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (Ar/N₂) at 2–8°C in amber glass vials. Stability tests (TGA/DSC) indicate decomposition above 120°C. Avoid prolonged exposure to light, as UV irradiation may induce free radical reactions, forming dimeric byproducts .

Advanced Research Questions

Q. How does the dual functionality (chloromethyl and methyl groups) of this compound enable diverse derivatization pathways?

  • Methodological Answer :

  • Nucleophilic Substitution : The chloromethyl group reacts with amines (e.g., piperidine) to form pyridinium salts, useful in catalysis.
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysis) at the 4-methyl position enable aryl/heteroaryl functionalization.
  • Oxidation : MnO₂ selectively oxidizes the methyl group to a carboxylic acid, retaining the chloromethyl moiety for further reactions .
    • Case Study : In drug discovery, this scaffold has been used to synthesize kinase inhibitors via SN2 displacement with thiols (e.g., cysteine-targeting covalent inhibitors) .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity or trace metal impurities. Systematic studies include:

  • Solvent Screening : Compare reaction rates in DMF (polar aprotic) vs. THF (less polar).
  • Metal Chelation Tests : Add EDTA to sequester trace metals (e.g., Fe³⁺) that may catalyze side reactions.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict activation barriers for competing pathways .

Q. How can researchers assess the compound’s potential in material science applications, such as MOF synthesis?

  • Methodological Answer :

  • Ligand Design : The pyridine ring coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺), while the chloromethyl group enables post-synthetic modification (e.g., quaternization with tertiary amines).
  • Porosity Analysis : BET surface area measurements (N₂ adsorption) compare MOFs derived from modified vs. unmodified ligands.
  • Thermal Stability : TGA reveals decomposition thresholds (>300°C for Zn-based MOFs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.